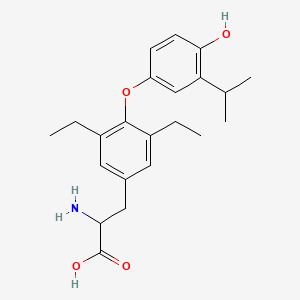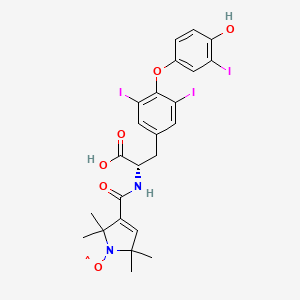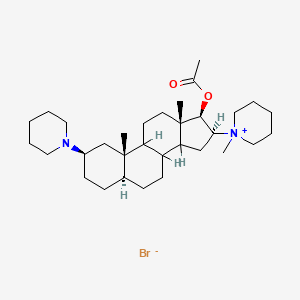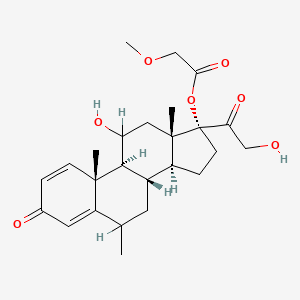
Propyl stearate
Overview
Description
Propyl stearate, also known as propyl octadecanoate, is an ester formed from stearic acid and propanol. It is a waxy solid at room temperature and is commonly used in cosmetics, pharmaceuticals, and as a lubricant. The compound is known for its emollient properties, making it a popular ingredient in skincare products.
Mechanism of Action
Target of Action
Propyl stearate, also known as propyl octadecanoate, is a derivative of stearic acid . Stearic acid is a saturated fatty acid found in many animal and vegetable fats and oils . It is used in topical products as a skin protectant . .
Mode of Action
For example, it is involved in the regulation of various cellular functions such as signal transduction and cell growth .
Biochemical Pathways
Stearate, the parent compound of this compound, is involved in various biochemical pathways. For instance, it plays a role in the biosynthesis of fatty acids . In these pathways, stearate is synthesized from palmitate, another fatty acid, through a series of enzymatic reactions . The resulting stearate can then be further metabolized or incorporated into complex lipids .
Pharmacokinetics
It is known that the compound can be analyzed using reverse phase high-performance liquid chromatography (hplc) methods .
Result of Action
For instance, stearic acid is known to have skin-protective properties when used in topical products .
Biochemical Analysis
Biochemical Properties
Propyl stearate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that hydrolyze ester bonds. These enzymes, such as carboxylesterases, break down this compound into propyl alcohol and stearic acid. The interaction between this compound and these enzymes is crucial for its metabolism and utilization in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect lipid metabolism by altering the expression of genes involved in fatty acid synthesis and degradation. Additionally, this compound can modulate cell signaling pathways related to inflammation and apoptosis, impacting cell function and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions lead to changes in gene expression, influencing the synthesis and degradation of fatty acids. This compound also affects membrane fluidity and permeability, impacting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can undergo hydrolysis over extended periods. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function. At higher doses, it can induce toxic effects, including liver damage and alterations in lipid metabolism. These threshold effects highlight the importance of dosage considerations in the use of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by esterases into propyl alcohol and stearic acid, which are further metabolized by enzymes such as alcohol dehydrogenase and fatty acid oxidase. These metabolic pathways influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in lipid droplets or be incorporated into cellular membranes, affecting its localization and function .
Subcellular Localization
This compound is primarily localized in lipid droplets and cellular membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of this compound in these locations affects its activity and function, including its role in lipid metabolism and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl stearate is typically synthesized through an esterification reaction between stearic acid and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In industrial settings, the esterification process is carried out in a three-neck flask equipped with a thermometer, stirrer, and reflux condenser. The mixture of stearic acid and propanol, along with the acid catalyst, is heated in a water bath under constant stirring. The reaction conditions are optimized to achieve high conversion rates, often above 97% .
Chemical Reactions Analysis
Types of Reactions: Propyl stearate undergoes several types of chemical reactions, including:
Saponification: When treated with a strong base like sodium hydroxide, this compound undergoes saponification to form sodium stearate (a soap) and propanol.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires water and a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis (Saponification): Requires a strong base like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Stearic acid and propanol.
Saponification: Sodium stearate and propanol.
Scientific Research Applications
Propyl stearate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and thickening agent in creams, lotions, and other skincare products.
Pharmaceuticals: Acts as a lubricant and stabilizer in various drug formulations.
Food Industry: Utilized as a food additive and emulsifier.
Industrial Lubricants: Serves as a lubricant in machinery and equipment.
Comparison with Similar Compounds
Methyl stearate: An ester of stearic acid and methanol, used in similar applications but with different physical properties.
Ethyl stearate: An ester of stearic acid and ethanol, also used in cosmetics and industrial applications.
Butyl stearate: An ester of stearic acid and butanol, known for its excellent lubricating properties
Uniqueness of Propyl Stearate: this compound is unique due to its balanced properties of being solid at room temperature while providing excellent emollient and lubricating effects. Its intermediate chain length between methyl and butyl esters offers a good balance of solubility and stability, making it versatile for various applications .
Properties
IUPAC Name |
propyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAXGNQLYFDKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189874 | |
| Record name | Propyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-92-2 | |
| Record name | Propyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22XWE3V3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















